molecular formula C17H14N2O2S B2999185 (Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide CAS No. 312914-15-1

(Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide

Cat. No. B2999185
CAS RN: 312914-15-1
M. Wt: 310.37
InChI Key: HSGPMNKPISRZSA-UHFFFAOYSA-N
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Description

“(Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide” is a complex organic compound that contains several functional groups, including a methoxy group (-OCH3), a phenylthiazolylidene group, and a benzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and amide formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and phenylthiazolylidene groups suggests a planar structure around these moieties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the benzamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption properties .

Scientific Research Applications

Spectroscopic Studies and Anti-Cancer Evaluation

  • Context: A study on 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which shares a similar structure with the compound , focused on its reaction with various metal ions to synthesize coordination compounds. These were then analyzed using various spectroscopic methods and software.
  • Application: The Co(II), Cu(II), Zn(II), and Ag(I) complexes synthesized were tested against human colon carcinoma cells. They showed significant antitumor activity, suggesting potential applications in cancer therapy (Rizk, Emara, & Mahmoud, 2021).

Synthesis and Characterization for Antimicrobial and DNA Cleavage Studies

  • Context: Another research synthesized a Schiff base ligand, similar in structure, by condensing N-(4-phenylthiazole-2-yl) hydrazine carboxamide with other compounds. This was followed by the creation of Cu(II), Co(II), Ni(II), and Zn(II) complexes.
  • Application: The compounds displayed antimicrobial properties and showed moderate activity in DNA cleavage studies, highlighting their potential use in microbiology and genetic research (Karabasannavar, Allolli, & Kalshetty, 2017).

Antimicrobial Efficacies of Modified Chitosan Biopolymer

  • Context: In a study exploring the modification of chitosan biopolymers using heterocyclic compounds, (Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one and related compounds were synthesized and used for chitosan modification.
  • Application: The antimicrobial efficacy of these modified biopolymers was significant, indicating their potential application in the development of new antimicrobial agents (Azmy, Hashem, Mohamed, & Negm, 2019).

Synthesis for Antiviral Activities

  • Context: A study focusing on the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles revealed noteworthy antiavian influenza virus activity.
  • Application: This synthesis route and the resulting compounds showed significant antiviral activities against the H5N1 influenza virus, suggesting applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Application in Neuroleptic Properties

  • Context: YM-09151-2, a novel benzamide derivative, showed selective antagonism at D2 dopamine receptors, indicating its potential as an antipsychotic agent.
  • Application: This compound's interaction with dopamine receptors suggests its application in neuroscience and psychiatric medication development (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize potential risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed investigations of its physical and chemical properties, and biological assays to evaluate its potential therapeutic effects .

properties

IUPAC Name

3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPMNKPISRZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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